molecular formula C8H11NO2 B2421143 6-Azaspiro[3.5]nonane-7,9-dione CAS No. 1105664-98-9

6-Azaspiro[3.5]nonane-7,9-dione

Cat. No.: B2421143
CAS No.: 1105664-98-9
M. Wt: 153.181
InChI Key: OEWQUGOOTSUQIS-UHFFFAOYSA-N
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Description

6-Azaspiro[3.5]nonane-7,9-dione is a spirocyclic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.1784 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.5]nonane-7,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.5]nonane-7,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[3.5]nonane-7,9-dione is unique due to its specific spirocyclic structure and the presence of both nitrogen and dione functionalities.

Properties

IUPAC Name

6-azaspiro[3.5]nonane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-4-7(11)9-5-8(6)2-1-3-8/h1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWQUGOOTSUQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7,9-Dioxo-6-aza-spiro[3.5]nonane-8-carboxylic acid methyl ester (1.30 g, 6.2 mmol) in 30 ml acetonitrile/water (10:1) is refluxed for 1 hour. The reaction mixture is evaporated and the product purified by chromatography on silica. 1H-NMR (400 MHz; DMSO-d6): 8.02 (s, 1H), 3.40 (brs, 2H), 3.25 (s, 2H), 2.30-2.15 (m, 2H), 2.04-1.88 (m, 1H), 1.86-1.70 (m, 3H); LC-MS (m/z, ES+): 153 (MH+), retention time: 0.86 mins (LC-MS method 2)
Name
7,9-Dioxo-6-aza-spiro[3.5]nonane-8-carboxylic acid methyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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